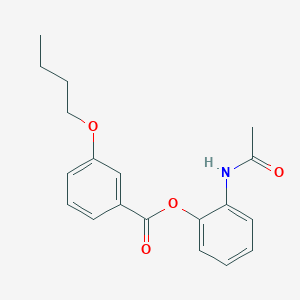
2-(Acetylamino)phenyl 3-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)phenyl 3-butoxybenzoate, commonly known as APB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APB is a derivative of benzocaine, which is a local anesthetic commonly used in medical procedures. APB has been found to possess pharmacological properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of APB is not fully understood. However, it is believed that APB exerts its pharmacological effects by inhibiting the activity of voltage-gated sodium channels. This inhibition leads to a decrease in the influx of sodium ions into the cells, resulting in a decrease in the excitability of neurons. This, in turn, leads to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
APB has been found to possess various biochemical and physiological effects. In vitro studies have shown that APB inhibits the activity of voltage-gated sodium channels in a dose-dependent manner. APB has also been found to possess antioxidant and anti-inflammatory properties. In vivo studies have shown that APB has analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
APB has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. APB is also soluble in organic solvents, making it easy to handle in the laboratory. However, APB has some limitations for lab experiments. It is a toxic compound and should be handled with care. It is also relatively expensive, making it less accessible for some researchers.
Zukünftige Richtungen
APB has several potential future directions. It can be further studied for its potential applications as a local anesthetic and as a drug for the treatment of pain and inflammation. APB can also be studied for its potential applications in the field of neurology, as it has been found to inhibit the activity of voltage-gated sodium channels. APB can also be further modified to improve its pharmacological properties, such as its solubility and toxicity.
Conclusion:
In conclusion, APB is a promising compound that has potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. APB has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of APB and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of APB involves the reaction of 2-(Acetylamino)phenol with 3-butoxybenzoyl chloride in the presence of a base. The reaction yields APB as a white crystalline solid with a melting point of 105-107°C. The synthesis of APB has been reported in various research articles, and the compound has been synthesized using different methods. However, the most commonly used method involves the reaction of 2-(Acetylamino)phenol with 3-butoxybenzoyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
APB has been extensively studied for its potential applications in various fields. In the medical field, APB has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs. APB has also been studied for its potential use as a local anesthetic, and it has been found to be more effective than benzocaine, the parent compound.
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(2-acetamidophenyl) 3-butoxybenzoate |
InChI |
InChI=1S/C19H21NO4/c1-3-4-12-23-16-9-7-8-15(13-16)19(22)24-18-11-6-5-10-17(18)20-14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
NWAJBZNKTMDSJC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diallyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B250330.png)











![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B250359.png)
